BenchChemオンラインストアへようこそ!

d[Leu4,Dab8]VP

Vasopressin receptor pharmacology V1b agonist selectivity Functional screening assay

d[Leu4,Dab8]VP (CHEMBL412973) is a synthetic peptide analog of arginine vasopressin (AVP), belonging to the deamino-[Cys1]arginine vasopressin (dAVP) structural class. The compound features two key modifications from the native AVP sequence: a D-Leucine substitution at position 4 and a diaminobutyric acid (Dab) substitution at position 8.

Molecular Formula C45H63N11O11S2
Molecular Weight 998.2 g/mol
Cat. No. B10848013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Named[Leu4,Dab8]VP
Molecular FormulaC45H63N11O11S2
Molecular Weight998.2 g/mol
Structural Identifiers
SMILESCC(C)CC1C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CC3=CC=C(C=C3)O)C(=O)N4CCCC4C(=O)NC(CCN)C(=O)NCC(=O)N)CC(=O)N
InChIInChI=1S/C45H63N11O11S2/c1-25(2)19-30-40(62)54-33(22-36(47)58)43(65)55-34(45(67)56-17-6-9-35(56)44(66)51-29(14-16-46)39(61)49-23-37(48)59)24-69-68-18-15-38(60)50-31(21-27-10-12-28(57)13-11-27)41(63)53-32(42(64)52-30)20-26-7-4-3-5-8-26/h3-5,7-8,10-13,25,29-35,57H,6,9,14-24,46H2,1-2H3,(H2,47,58)(H2,48,59)(H,49,61)(H,50,60)(H,51,66)(H,52,64)(H,53,63)(H,54,62)(H,55,65)/t29-,30-,31-,32-,33-,34-,35-/m0/s1
InChIKeyVIYXBPSZIAMFAA-POFDKVPJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

d[Leu4,Dab8]VP Chemical Identity, Pharmacological Class, and Receptor Binding Profile for Research Procurement


d[Leu4,Dab8]VP (CHEMBL412973) is a synthetic peptide analog of arginine vasopressin (AVP), belonging to the deamino-[Cys1]arginine vasopressin (dAVP) structural class. The compound features two key modifications from the native AVP sequence: a D-Leucine substitution at position 4 and a diaminobutyric acid (Dab) substitution at position 8 [1]. It is classified as a small-molecule peptide hormone analog and is characterized as an agonist at the rat vasopressin V1b receptor with a binding affinity (Ki) of 0.25 nM [2]. Unlike several closely related analogs, d[Leu4,Dab8]VP was explicitly excluded from the set of compounds that demonstrated functional selectivity for the rat V1b receptor in Chinese hamster ovary (CHO) cell-based assays, placing it in a distinct pharmacological subcategory within the dAVP analog series [1].

Why d[Leu4,Dab8]VP Cannot Be Interchanged with Other Leu4-Modified Vasopressin Analogs for Selective V1b Receptor Studies


The dAVP analog series demonstrates that minor modifications at position 8—altering the side-chain length of the basic amino acid residue—produce profound and non-linear changes in receptor selectivity profiles [1]. While d[Leu4,Lys8]VP and d[Leu4,Dap8]VP were both validated as functionally selective agonists for the rat V1b receptor in CHO cell assays, d[Leu4,Dab8]VP was not classified as selective in the same study [1]. This exclusion reflects a significantly elevated affinity for the oxytocin (OT) receptor relative to its V1b-selective counterparts, resulting in a loss of the functional selectivity required for V1b-specific pharmacological interrogation [2]. Consequently, substituting d[Leu4,Dab8]VP for a validated V1b-selective analog without acknowledging its distinct OT receptor engagement introduces interpretative risk and compromises target-specificity in receptor pharmacology experiments.

Quantitative Differentiation of d[Leu4,Dab8]VP from Closest Analogs: Binding Affinity, Functional Selectivity, and Off-Target Profiling


Exclusion from Functional V1b-Selective Agonist Classification: Direct Head-to-Head Comparison with d[Leu4,Lys8]VP and d[Leu4,Dap8]VP

In the seminal structure-activity relationship (SAR) study by Pena et al. (2007), functional assays performed on CHO cells expressing individual rat AVP/OT receptors demonstrated that d[Cha4,Lys8]VP, d[Cha4,Dab8]VP, d[Leu4,Lys8]VP, and d[Leu4,Dap8]VP are selective agonists for the rat V1b receptor [1]. Compound 7, d[Leu4,Dab8]VP, was not included among the functionally selective V1b agonists, despite being synthesized and evaluated alongside the other 12 analogs under identical experimental conditions [1]. This represents a direct head-to-head functional differentiation within a single, controlled study.

Vasopressin receptor pharmacology V1b agonist selectivity Functional screening assay

Elevated Oxytocin Receptor Affinity as a Basis for Reduced V1b Selectivity Versus d[Leu4,Lys8]VP

Binding affinity data curated in ChEMBL and accessible via GPCRdb/ArrestinDB reveal that d[Leu4,Dab8]VP (CHEMBL412973) exhibits a higher affinity for the rat oxytocin (OT) receptor (pKi = 7.39) compared to d[Leu4,Lys8]VP (CHEMBL412972; pKi = 7.19) [1]. This corresponds to a Ki of approximately 41 nM for d[Leu4,Dab8]VP at the rat OT receptor [2]. The increased OT receptor engagement reduces the V1b/OT selectivity window for d[Leu4,Dab8]VP versus d[Leu4,Lys8]VP, providing a mechanistic explanation for its exclusion from the functionally selective V1b agonist group in the primary publication.

Oxytocin receptor cross-reactivity Binding selectivity profiling Vasopressin analog SAR

Intermediate V1b Binding Affinity Relative to Lys8 and Dap8 Position-8 Variants

Within the d[Leu4,Xaa8]VP sub-series, the nature of the position-8 basic residue modulates V1b affinity in a chain-length-dependent manner. d[Leu4,Dab8]VP, bearing a 4-carbon side-chain diaminobutyric acid at position 8, demonstrates a V1b binding affinity (Ki = 0.25 nM; pKi = 9.6) [1] that is intermediate between the 5-carbon Lys8 analog d[Leu4,Lys8]VP (Ki = 0.16 nM; pKi = 9.8) [2] and the 3-carbon Dap8 analog d[Leu4,Dap8]VP (pKi = 9.4) [3]. This 0.2–0.4 log unit variation in V1b affinity across the three analogs demonstrates a non-monotonic relationship between side-chain length and receptor binding strength.

V1b receptor affinity ranking Peptide SAR Binding assay comparison

Differential V1a and V2 Receptor Affinity Profile Compared to d[Leu4,Lys8]VP

Comparison of curated ChEMBL binding data across the rat vasopressin receptor subtypes reveals that d[Leu4,Dab8]VP exhibits a distinct off-target receptor profile relative to its closest selective analog, d[Leu4,Lys8]VP [1]. Specifically, d[Leu4,Dab8]VP shows higher V1a receptor affinity (pKi = 6.0 vs. 5.42 for d[Leu4,Lys8]VP), representing an approximately 3.8-fold greater engagement of the V1a subtype. Conversely, d[Leu4,Dab8]VP demonstrates lower V2 receptor affinity (pKi = 6.68 vs. 7.0 for d[Leu4,Lys8]VP), corresponding to roughly 2.1-fold weaker V2 binding. These inverse shifts in V1a and V2 affinity create a pharmacologically distinct off-target signature for d[Leu4,Dab8]VP.

V1a receptor binding V2 receptor affinity Off-target receptor profiling

Absence of a Curated IUPHAR/GtoPdb Entry as an Indicator of Limited Independent Pharmacological Validation

A review of authoritative pharmacological databases reveals that d[Leu4,Lys8]VP (Ligand ID: 2191) and d[Leu4,Dap8]VP (Ligand ID: 2189) each possess dedicated, curated entries in the IUPHAR/BPS Guide to Pharmacology (GtoPdb) with expert-annotated selectivity profiles and binding parameters [1][2]. In contrast, d[Leu4,Dab8]VP has no corresponding GtoPdb entry as of the current database release. This absence reflects a lower degree of independent pharmacological validation and community adoption relative to its position-8 variant counterparts, and it represents a practical consideration for researchers who rely on curated database annotations for compound selection and experimental benchmarking.

Database curation status Pharmacological validation Research tool qualification

Recommended Research and Procurement Scenarios for d[Leu4,Dab8]VP Based on Its Differentiated Pharmacological Profile


Mixed V1b/Oxytocin Receptor Pharmacology Studies Requiring Dual-Receptor Engagement

d[Leu4,Dab8]VP presents a pharmacological profile characterized by high V1b affinity (Ki = 0.25 nM) combined with measurable oxytocin (OT) receptor affinity (Ki ≈ 41 nM) that is approximately 1.6-fold higher than that of d[Leu4,Lys8]VP [1][2]. This dual-receptor engagement makes d[Leu4,Dab8]VP particularly suited for experimental paradigms investigating cross-talk between vasopressin V1b and oxytocin receptor signaling pathways, such as studies of social behavior, stress-axis regulation, or reproductive physiology where both receptor systems are implicated [1].

Structure-Activity Relationship (SAR) Studies on the Role of Position-8 Side-Chain Length in Vasopressin Receptor Selectivity

As the 4-carbon side-chain Dab8 variant within the d[Leu4,Xaa8]VP series, d[Leu4,Dab8]VP occupies a critical structural position between the 3-carbon Dap8 and 5-carbon Lys8 analogs [1]. Its intermediate V1b affinity (Ki = 0.25 nM) and unique off-target profile (elevated V1a pKi = 6.0, reduced V2 pKi = 6.68 relative to d[Leu4,Lys8]VP) [2] establish it as an essential comparator compound for dissecting the contribution of position-8 side-chain length to receptor subtype selectivity. Procurement of the full d[Leu4,Xaa8]VP series (Dap8, Dab8, Lys8, Orn8) enables systematic SAR interrogation.

In Vivo Studies Requiring Attenuated V2-Mediated Antidiuretic Activity

The lower V2 receptor affinity of d[Leu4,Dab8]VP (pKi = 6.68) compared to d[Leu4,Lys8]VP (pKi = 7.0) suggests a potentially reduced antidiuretic effect in rodent models [1]. For in vivo experimental designs where V2-driven water retention confounds interpretation—such as studies of V1b-mediated ACTH release or cardiovascular regulation—d[Leu4,Dab8]VP may offer an advantage over the higher-V2-affinity d[Leu4,Lys8]VP, though this application is inferential and requires independent in vivo validation given the compound's exclusion from the functionally selective V1b agonist set [2].

Negative Control or Comparator Compound for Validating V1b-Selective Agonist Effects

Because d[Leu4,Dab8]VP was explicitly excluded from the functionally selective rat V1b agonist classification in the primary SAR study [1], it can serve as a structurally matched negative control or comparator in experiments designed to confirm that observed biological effects are specifically attributable to V1b-selective agonism (as produced by d[Leu4,Lys8]VP or d[Leu4,Dap8]VP) rather than to mixed-receptor pharmacology. This application leverages the compound's close structural similarity to validated V1b-selective agonists combined with its distinct functional selectivity profile.

Quote Request

Request a Quote for d[Leu4,Dab8]VP

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.